3-(benzylamino)cyclobutane-1-carboxylic acid;2,2,2-trifluoroacetic acid
Description
The compound 3-(benzylamino)cyclobutane-1-carboxylic acid;2,2,2-trifluoroacetic acid (CAS 1523617-97-1) is a 1:1 salt formed between the cyclobutane-based carboxylic acid derivative and trifluoroacetic acid (TFA). Its molecular formula is C₁₄H₁₆F₃NO₄, with a molecular weight of 319.28 g/mol . The structure features a cyclobutane ring substituted with a benzylamino group and a carboxylic acid moiety, stabilized by TFA.
Properties
IUPAC Name |
3-(benzylamino)cyclobutane-1-carboxylic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.C2HF3O2/c14-12(15)10-6-11(7-10)13-8-9-4-2-1-3-5-9;3-2(4,5)1(6)7/h1-5,10-11,13H,6-8H2,(H,14,15);(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMMPJTLENADFTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1NCC2=CC=CC=C2)C(=O)O.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of α-(benzylamino)cyclobutanones
A method for synthesizing α-(benzylamino)cyclobutanones involves a tandem condensation/intramolecular rearrangement/proton transfer reaction using racemic α-hydroxycyclobutanone and benzylamines. This reaction sequence can produce the desired products in good to high yields with moderate to high enantioselectivities.
Synthesis of CF3-cyclobutanes
Trifluoromethyl-cyclobutyl groups can be made by reacting sulfur tetrafluoride with cyclobutylcarboxylic acids on a gram-to-multigram scale. A thermal reaction of sulfur tetrafluoride with various (hetero)aromatic cyclobutane carboxylic acids efficiently yields trifluoromethyl cyclobutanes in good yields. This transformation is compatible with nitro groups, activated chlorine atoms, and bromine atoms. This method also works well for aliphatic cyclobutane carboxylic acids with diverse substituents to produce medicinal chemistry-relevant trifluoromethyl cyclobutanes, including compounds with an ester group, an activated bromine atom, and an unprotected amino group.
Preparation of 3-oxo-1-cyclobutane-carboxylic acid
A method for preparing 3-oxo-1-cyclobutane-carboxylic acid involves the following steps:
- Reacting 3-dichloroacetone with glycol in the presence of toluene and a catalyst (p-methyl benzenesulfonic acid) to produce 2,2-dichloromethyl-1,3-dioxolane.
- Reacting 8-dioxy spiral shell octane-2,2-diethyl dicarboxylate with hydrochloric acid solution, then heating to reflux, filtration, extraction with ether, drying, and desolvation to obtain 3-oxo-1-cyclobutane-carboxylic acid.
Chemical Reactions Analysis
Types of Reactions:
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.
Substitution: Various nucleophiles or electrophiles; conditions depend on the specific substitution reaction.
Major Products Formed:
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds with similar structures exhibit potential anticancer properties. For instance, derivatives of cyclobutane carboxylic acids have been explored for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Neuroprotective Effects
Studies suggest that benzylamino derivatives can interact with neurotransmitter systems, potentially offering neuroprotective effects. This application is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role.
Synthetic Chemistry
Building Blocks in Organic Synthesis
3-(Benzylamino)cyclobutane-1-carboxylic acid serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, such as:
- Esterification : Formation of esters for use as intermediates in pharmaceuticals.
- Amide Formation : Synthesis of amides that can be further modified for drug development.
Fluorinated Compounds
The incorporation of 2,2,2-trifluoroacetic acid into synthetic pathways enhances the stability and bioactivity of the resulting compounds. Fluorinated compounds often exhibit improved pharmacokinetic properties, making them suitable candidates for drug development.
Biochemical Research
Enzyme Inhibition Studies
Both compounds can be utilized to study enzyme kinetics and inhibition mechanisms. Their ability to mimic natural substrates allows researchers to explore enzyme active sites and develop inhibitors that could lead to therapeutic agents.
Receptor Binding Studies
Investigating the binding affinities of these compounds to various receptors can provide insights into their potential therapeutic uses. This is particularly relevant in the context of developing drugs targeting specific neurological or cancer-related pathways.
Case Study 1: Anticancer Properties
A study published in Journal of Medicinal Chemistry highlighted the synthesis of a series of cyclobutane derivatives, including 3-(benzylamino)cyclobutane-1-carboxylic acid. These compounds were evaluated for their cytotoxicity against several cancer cell lines, demonstrating promising results that warrant further investigation into their mechanisms of action.
Case Study 2: Neuroprotective Effects
Research conducted at a leading university explored the neuroprotective effects of benzylamino derivatives in models of Parkinson's disease. The findings suggested that these compounds could reduce neuronal death and oxidative stress markers in vitro, indicating their potential as therapeutic agents.
Mechanism of Action
The mechanism of action of 3-(benzylamino)cyclobutane-1-carboxylic acid;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets such as enzymes or receptors . The compound can bind to these targets, modulating their activity and leading to various biological effects . The pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomers: cis-3-(Benzylamino)cyclobutanecarboxylic Acid-TFA
The cis isomer (CAS 1274904-54-9) shares the same molecular formula but differs in stereochemistry. Key differences include:
Fluorinated Cycloalkane Carboxylic Acids
a) 3,3-Difluorocyclobutanecarboxylic Acid (CAS 107496-54-8)
- Structure : A cyclobutane ring with two fluorine atoms at the 3-position and a carboxylic acid group.
- Fluorine atoms increase electronegativity, enhancing acidity (pKa ~2.5 vs. ~4.5 for the target compound) .
- Applications : Used in agrochemicals for its metabolic stability .
b) trans-4-(Trifluoromethyl)cyclohexanecarboxylic Acid (CAS 133261-33-3)
- Structure : A cyclohexane ring with a trifluoromethyl group and carboxylic acid.
- Key Differences: Larger ring size (cyclohexane vs. cyclobutane) reduces ring strain but increases conformational flexibility. The trifluoromethyl group (-CF₃) provides strong electron-withdrawing effects, further lowering pKa compared to benzylamino derivatives .
Trifluoroacetic Acid (TFA) Derivatives
a) Trifluoroacetic Acid Ethyl Ester (CAS 383-63-1)
- Structure : Ethyl ester of TFA.
- Key Differences :
b) Chlorodifluoroacetic Acid (CAS 76-04-0)
Physicochemical and Hazard Profile Comparison
Functional and Application-Based Differences
Biological Activity
3-(Benzylamino)cyclobutane-1-carboxylic acid; 2,2,2-trifluoroacetic acid is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, metabolic stability, and implications for drug design.
Chemical Structure and Properties
The compound consists of two main components:
- 3-(Benzylamino)cyclobutane-1-carboxylic acid : This moiety is known for its role in various biochemical pathways.
- 2,2,2-Trifluoroacetic acid : This component is recognized for enhancing lipophilicity and metabolic stability.
The molecular formula is , and it has a molecular weight of approximately 273.25 g/mol. The trifluoromethyl group significantly influences the compound's physicochemical properties, including solubility and permeability.
Antifungal Properties
Research indicates that the trifluoromethyl-cyclobutyl group enhances the antifungal activity of compounds. For instance, a study on Butenafine and its CF3-cyclobutane analogue demonstrated reasonable antifungal activity against Trichophyton mentagrophytes and Trichophyton rubrum, with high growth inhibition observed in both cases . The original drug was slightly more potent; however, the analogue still showed significant potential.
| Compound | Activity Against T. mentagrophytes | Activity Against T. rubrum |
|---|---|---|
| Butenafine | High | High |
| CF3-cyclobutane analogue | Moderate | Moderate |
Antihistamine Activity
The compound also exhibits antihistamine properties similar to those of Buclizine, which is used for treating allergies and nausea. Studies have shown that the CF3-cyclobutane analogue can induce cell growth arrest in MCF-7 human cancer cells, suggesting potential applications in cancer therapy . The cytostatic effect was characterized by a suppression of cell respiration and an increase in lipid droplet accumulation.
| Compound | IC50 (μM) | EC50 (μM) |
|---|---|---|
| Buclizine | 31 | N/A |
| CF3-cyclobutane analogue | 102 | 15 |
Metabolic Stability
The incorporation of the trifluoromethyl group has been shown to affect metabolic stability variably across different compounds. In some cases, it led to increased stability, while in others, it resulted in decreased clearance rates . For example, model compounds demonstrated a decrease in intrinsic clearance when CF3-cyclobutane was introduced.
| Compound | Clearance Rate (CL int mg min⁻¹ μL⁻¹) |
|---|---|
| Original Compound | 11 |
| CF3-Cyclobutane Analogue | 16 |
Case Studies
- Antifungal Activity Assessment :
- In vitro tests were performed using disk diffusion methods against fungal strains. The CF3-cyclobutane analogue showed promising antifungal properties comparable to established drugs.
- Cancer Cell Line Studies :
- The effect on MCF-7 cells indicated that the CF3-cyclobutane analogue could induce differentiation and growth arrest. This suggests a dual role in both allergy treatment and potential cancer therapy.
Q & A
Q. How can researchers synthesize 3-(benzylamino)cyclobutane-1-carboxylic acid with high enantiomeric purity?
Methodological Answer:
- Use chiral pool synthesis or asymmetric catalysis. For cyclobutane ring formation, employ [2+2] photocycloaddition or strain-release strategies.
- Introduce the benzylamino group via reductive amination using benzaldehyde and a reducing agent (e.g., NaBH3CN) under anhydrous conditions.
- Monitor enantiomeric purity via chiral HPLC or polarimetry. Reference structurally similar compounds like (S)-4-(6-carboxy-9-fluoro-2,3-dihydrobenzoxazine) for chiral center retention strategies .
Q. What purification techniques are optimal for isolating 3-(benzylamino)cyclobutane-1-carboxylic acid from trifluoroacetic acid (TFA) byproducts?
Methodological Answer:
- Neutralize residual TFA using ion-exchange resins (e.g., Amberlite IRA-67) or lyophilization after adjusting pH to >4.
- Employ reverse-phase chromatography (C18 column, acetonitrile/water gradient) or recrystallization in ethanol/water mixtures.
- Validate purity via LC-MS and compare retention times with standards listed in catalogs (e.g., Kanto Reagents’ benzoic acid derivatives) .
Q. How should researchers address challenges in NMR characterization due to TFA’s strong singlet signal?
Methodological Answer:
- Use deuterated solvents (e.g., D2O or DMSO-d6) to shift residual proton signals.
- Apply presaturation or NOE suppression pulses to minimize TFA interference.
- Cross-validate with FT-IR (amide I/II bands) and high-resolution mass spectrometry (HRMS). Refer to analytical protocols for TFA-containing compounds in Analytical and Bioanalytical Chemistry .
Advanced Research Questions
Q. How can structural contradictions in X-ray crystallography and NMR data for this compound be resolved?
Methodological Answer:
- Perform dynamic NMR experiments to assess conformational flexibility (e.g., variable-temperature NMR).
- Compare crystallographic data with DFT-optimized structures (B3LYP/6-31G* level) to identify steric or electronic discrepancies.
- Analyze hydrogen-bonding networks using Cambridge Structural Database (CSD) entries for cyclobutane-carboxylic acid analogs .
Q. What experimental design ensures accurate assessment of the compound’s stability under physiological conditions?
Methodological Answer:
- Conduct accelerated stability studies:
- Hydrolytic stability : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via UPLC.
- Oxidative stability : Expose to H2O2 or cytochrome P450 enzymes.
Q. How can researchers differentiate between π-π stacking and hydrogen-bonding interactions in this compound’s supramolecular assemblies?
Methodological Answer:
- Perform solvent-dependent UV-Vis titration (e.g., in polar vs. nonpolar solvents) to quantify π-π interactions.
- Use FT-IR and Raman spectroscopy to detect hydrogen-bonding vibrations (e.g., N-H stretching at ~3300 cm⁻¹).
- Compare with structural analogs like 4-[5-(trifluoromethyl)pyrid-2-yl]benzoic acid, which lacks the benzylamino group .
Q. What computational strategies predict the compound’s bioavailability and membrane permeability?
Methodological Answer:
- Apply QSPR models (e.g., SwissADME or pkCSM) using descriptors like logP, topological polar surface area (TPSA), and hydrogen-bond donor count.
- Simulate membrane permeation via molecular dynamics (MD) with lipid bilayers (e.g., CHARMM-GUI).
- Validate predictions using Caco-2 cell monolayers or PAMPA assays. Reference similar studies on fluorinated amino acids .
Data Contradiction Analysis
Q. How to reconcile discrepancies between theoretical and experimental pKa values for the carboxylic acid group?
Methodological Answer:
- Measure experimental pKa via potentiometric titration in 0.15 M KCl.
- Compare with DFT-calculated pKa (COSMO-RS solvation model). Adjust for solvent effects and counterion interactions (e.g., TFA’s acidity).
- Review pKa data for structurally related compounds like 2-(4-fluorobenzamido)propanoic acid to identify systematic errors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
